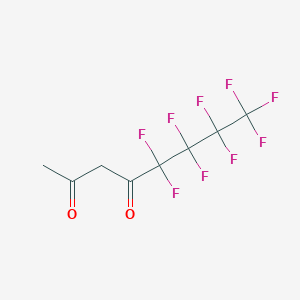

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione

説明

Structural and Electronic Characteristics of β-Diketones

β-Diketones are a class of organic compounds characterized by two ketone groups separated by a single carbon atom. Their general structure is R$$^1$$C(O)CH$$2$$C(O)R$$^2$$, where R$$^1$$ and R$$^2$$ are substituents that influence tautomeric equilibria and electronic properties. The central CH$$2$$ group enables keto-enol tautomerism, where the enol form is stabilized by a strong intramolecular hydrogen bond (RAHB, resonance-assisted hydrogen bond) between the hydroxyl group and a carbonyl oxygen.

Tautomeric Behavior :

In non-polar solvents, the enol form dominates due to RAHB stabilization, while polar solvents (e.g., water) favor the diketo form. For example, acetylacetone (2,4-pentanedione) exists as 85% enol in CDCl$$_3$$, whereas 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione exhibits >95% enol content due to fluorine’s electron-withdrawing effects.

Electronic Effects :

Substituents at R$$^1$$ and R$$^2$$ modulate electron density. Fluorine atoms, being highly electronegative, withdraw electron density via inductive effects, polarizing the carbonyl groups and enhancing RAHB strength. This is quantified by $$^{1}$$H NMR chemical shifts: the enolic proton in nonafluorooctane-2,4-dione resonates at δ ≈ 15 ppm, compared to δ ≈ 12 ppm in non-fluorinated analogs.

Substituent Impact on Tautomerism :

| Compound | R$$^1$$ | R$$^2$$ | Enol Content (%) | pKa (Enol) |

|---|---|---|---|---|

| Acetylacetone | CH$$_3$$ | CH$$_3$$ | 85 | 8.51 |

| Hexafluoroacetylacetone | CF$$_3$$ | CF$$_3$$ | 99 | 4.30 |

| Nonafluorooctane-2,4-dione | C$$3$$F$$7$$ | CF$$_3$$ | >95 | 1.55 |

Role of Fluorination in Modulating Physicochemical Properties

Fluorination profoundly alters β-diketone behavior through three mechanisms:

Enhanced Acidity :

Fluorine’s inductive effect lowers pKa values by stabilizing the enolate anion. For instance, nonafluorooctane-2,4-dione has a pKa of ~1.55, making it 10$$^7$$ times more acidic than acetylacetone (pKa 8.51). This acidity enables rapid deprotonation, forming stable metal chelates used in catalysis and materials science.Thermal and Chemical Stability :

Perfluorinated chains (e.g., C$$3$$F$$7$$) impart exceptional thermal stability. Nonafluorooctane-2,4-dione decomposes at >300°C, compared to ~150°C for acetylacetone. This stability arises from strong C–F bonds (bond energy: 485 kJ/mol) and reduced van der Waals interactions.Hydrophobicity and Solubility :

Fluorinated β-diketones are lipophobic and hydrophobic, with logP values >3.5 (e.g., logP = 4.2 for nonafluorooctane-2,4-dione). This property is exploited in solvent extraction processes for transition metals.

Comparative Physicochemical Properties :

| Property | Acetylacetone | Hexafluoroacetylacetone | Nonafluorooctane-2,4-dione |

|---|---|---|---|

| Boiling Point (°C) | 140 | 71 | 215 |

| logP | 0.85 | 2.10 | 4.20 |

| Enthalpy of RAHB (kcal/mol) | 6.2 | 8.5 | 9.8 |

Historical Context and Evolution of Perfluorinated β-Diketones

The development of fluorinated β-diketones began in the 1950s with the synthesis of hexafluoroacetylacetone (hfac). Early applications focused on volatile metal chelates for uranium extraction during the Manhattan Project. The 1980s saw advances in CVD (chemical vapor deposition) precursors, where hfac-copper complexes enabled high-purity copper films in microelectronics.

Key Milestones :

- 1966 : First synthesis of nonafluorooctane-2,4-dione via Claisen condensation of perfluorinated esters.

- 1981 : Pashkevich et al. systematized fluorinated β-diketone chemistry, highlighting their superiority in extraction and catalysis.

- 2018 : Taydakov et al. developed scalable methods for perfluorinated β-diketones using sodium hydride-mediated condensations.

Modern Applications :

- Luminescent Materials : Eu(III) and Tb(III) complexes of nonafluorooctane-2,4-dione exhibit intense red/green emission for OLEDs.

- Organocatalysis : Enantioselective fluorination of β-diketones using β,β-diaryl serine catalysts.

Timeline of Advances :

| Year | Development | Significance |

|---|---|---|

| 1956 | Synthesis of hfac | Enabled volatile metal chelates |

| 1985 | CVD applications of hfac-Cu | Revolutionized semiconductor manufacturing |

| 2018 | Gram-scale synthesis of nonafluorooctane-2,4-dione | Facilitated industrial adoption |

Table 3: Historical milestones.

特性

IUPAC Name |

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-3(18)2-4(19)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPVZXRGQCXFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379715 | |

| Record name | (Perfluoro-1-butyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-84-0 | |

| Record name | (Perfluoro-1-butyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approach

The primary method for preparing 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione involves the condensation of perfluoroacyl derivatives with acetone or acetone derivatives. This β-diketone is typically obtained via Claisen condensation of perfluoroacid esters with ethyl acetate or acetone, producing the β-diketone framework with perfluorinated alkyl substituents.

Reaction Mechanism Insights

The sulfuric acid acts as a strong acid catalyst promoting the cleavage of the β-diketone precursor, facilitating methyl ketone formation by protonation and subsequent elimination reactions. The simultaneous distillation removes the methyl perfluorobutyl ketone as it forms, driving the equilibrium toward product formation and minimizing side reactions.

Analytical Data Supporting Preparation

-

- Purity of the isolated product is typically above 97%, indicating minimal impurities.

Comparative Yields and Purities of Related Perfluoroalkyl Ketones

| Compound | Starting β-Diketone (g/mol) | Sulfuric Acid (g) | Yield (%) | Purity (%) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methyl perfluoropropyl ketone | 70 (0.28 mol) | 70 | 86 | 97 | 63-64 |

| Methyl perfluorobutyl ketone | 79 (0.26 mol) | 80 | 88 | 97 | 85-87 |

| Methyl perfluorooctyl ketone | 60 (0.12 mol) | 60 | 93 | 98 | 52-53 (13 Torr) |

| Methyl chlorodifluoromethyl ketone | 100 (0.59 mol) | 100 | 95 | 98 | 56-60 |

Data adapted from experimental results in fluorine chemistry research.

Alternative Preparation Routes

Other general methods for synthesizing methyl perfluoroalkyl ketones, including the precursor diketones, involve:

- Reaction of alkyl Grignard reagents with perfluoroacids or their esters, yielding methyl perfluoroalkyl ketones after workup.

- Oxidation of corresponding perfluoroalkyl alcohols.

- Cleavage of β-perfluoroacylvinyl ethers with sulfuric acid, where the vinyl ethers are synthesized by acylation of acetone dimethyl acetal with perfluoroacid anhydrides or chlorides in the presence of pyridine.

However, the sulfuric acid cleavage of β-diketones remains the most straightforward and high-yielding method for this compound preparation.

化学反応の分析

Types of Reactions

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.

科学的研究の応用

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability.

Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.

作用機序

The mechanism by which 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the electronic properties of the compound, leading to unique reactivity patterns. These interactions can affect molecular pathways, making the compound useful in various applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-dione and Thiazolidin-4-one Derivatives

- Structure : Thiazolidine-2,4-dione (TZD) and thiazolidin-4-one derivatives share a cyclic diketone core but lack fluorination.

- Key Differences: Fluorination Impact: The nonafluorinated chain in 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione increases metabolic stability compared to non-fluorinated TZDs, which undergo rapid hepatic oxidation.

Benzo[e][1,3]oxazine-2,4-dione Derivatives (NSC777205 and NSC777207)

- Structure : These compounds feature a fused benzene-oxazine-dione system with halogenated aryl substituents.

- Drug-Like Properties : NSC777205 and NSC777207 exhibit high BBB permeability (NSC777205: 2× higher than NSC777207) and comply with Lipinski’s rules for oral bioavailability .

- Key Differences: Lipophilicity: The nonafluorinated alkyl chain in this compound confers higher logP (estimated >4.2) compared to NSC777205 (logP ~3.5), suggesting stronger membrane affinity but lower aqueous solubility. Applications: While NSC777205/207 are optimized for CNS penetration in oncology, the fluorinated diketone is tailored for agrochemical stability .

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

- Structure : These herbicidal compounds combine pyrimidine and pyridine rings with a dione moiety.

- Mechanism : Their activity correlates with frontier molecular orbital (FMO) profiles; HOMO localization on the pyrido-pyrimidine ring enhances electron-donating capacity, critical for binding to photosynthetic targets .

- Key Differences: Electron Distribution: Fluorine’s electron-withdrawing effect in this compound reduces HOMO energy (-9.2 eV estimated vs.

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol

- Structure : A fully fluorinated alcohol (C8F12OH) with a hydroxyl group.

- Physicochemical Properties : Higher fluorine content (12 vs. 9 F atoms) increases molecular weight (346.11 g/mol vs. ~340 g/mol for the diketone) and logP (4.2 vs. ~4.0), but the hydroxyl group introduces hydrogen-bonding capacity .

- Applications : Used in surfactants and coatings, contrasting with the diketone’s role in agrochemical synthesis .

Research Findings and Implications

- Stability: Fluorination in this compound enhances resistance to hydrolysis and oxidation compared to non-fluorinated analogs like TZDs .

- Toxicity : While NSC777205 exhibits low acute toxicity (rodent LD50 >500 mg/kg), the ecotoxicological profile of the fluorinated diketone remains understudied, necessitating further evaluation .

- Synthetic Utility : The compound’s inert fluorinated backbone is advantageous in designing metal-chelating ligands or pesticide carriers, contrasting with reactive diones used in herbicidal FMO-mediated mechanisms .

生物活性

Chemical Structure and Properties

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione has the following chemical structure:

- Molecular Formula : C8H2F9O2

- Molecular Weight : 382.08 g/mol

The presence of multiple fluorine atoms confers unique properties to the compound, such as increased stability and lipophilicity.

Research indicates that perfluorinated compounds (PFCs), including nonafluorooctane dione, can interact with biological systems in various ways:

- Endocrine Disruption : PFCs have been shown to interfere with hormone signaling pathways. This disruption can lead to altered reproductive functions and developmental issues in both wildlife and humans.

- Toxicity : Studies have documented the cytotoxic effects of PFCs on various cell lines. The compound may induce oxidative stress and apoptosis in mammalian cells.

- Bioaccumulation : Due to their lipophilic nature, PFCs tend to accumulate in living organisms over time, leading to higher concentrations in the food chain.

Toxicity Profiles

The toxicity of this compound is assessed through various parameters:

| Parameter | Value/Description |

|---|---|

| LD50 (oral) | Not well-defined; varies by species |

| Carcinogenicity | Potentially carcinogenic based on structure |

| Mutagenicity | Evidence of mutagenic effects in vitro |

| Reproductive Toxicity | Impacts observed in animal studies |

Case Studies

Several case studies have explored the biological effects of perfluorinated compounds:

-

Case Study 1: Reproductive Health Impact

- Objective : Investigate the effects of PFC exposure on reproductive health.

- Findings : Increased incidence of infertility and developmental abnormalities were observed in populations with high exposure levels.

-

Case Study 2: Endocrine Disruption

- Objective : Assess the impact of PFCs on endocrine function.

- Findings : Significant alterations in thyroid hormone levels were noted in exposed individuals compared to controls.

-

Case Study 3: Environmental Persistence

- Objective : Study the persistence of PFCs in the environment.

- Findings : Nonafluorooctane dione was detected in various environmental matrices (water, soil) indicating its long-term persistence and potential for bioaccumulation.

Q & A

Q. What are the optimal synthetic routes for 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione, and how can reaction conditions be controlled to improve yield?

Answer: The synthesis of highly fluorinated compounds like this compound typically involves multi-step fluorination reactions. Key methodological considerations include:

- Precursor Selection : Use fluorinated alkyl iodides or alcohols as starting materials, leveraging their reactivity in nucleophilic substitution or condensation reactions .

- Catalyst Optimization : Employ Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance fluorination efficiency.

- Solvent Systems : Anhydrous polar aprotic solvents (e.g., DMF or THF) are critical to stabilize intermediates and prevent hydrolysis .

- Temperature Control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions like defluorination .

Q. Example Experimental Parameters

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst (BF₃·Et₂O) | 10 mol% | Increases to ~75% |

| Solvent | Anhydrous DMF | Reduces hydrolysis |

| Reaction Time | 12–24 hours | Balances completion vs. degradation |

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

- ¹⁹F NMR : Identifies fluorine environments and quantifies substitution patterns (e.g., δ −80 to −120 ppm for CF₃ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 378.087 for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, though challenges arise due to fluorinated compounds’ low crystallinity .

Q. Key Metrics for Validation

| Technique | Critical Data Points | Reference Values |

|---|---|---|

| ¹⁹F NMR | Chemical shifts, coupling constants | δ −110 ppm (CF₃) |

| HRMS | Exact mass, isotopic distribution | 378.087 ± 0.001 |

Q. What are the environmental persistence mechanisms of this compound, and how can its degradation be monitored?

Answer: Perfluorinated compounds resist biodegradation due to strong C–F bonds. Methodological approaches include:

Q. Degradation Pathway Example

Initial Cleavage : C–C bond breaks under UV, forming perfluoroheptanoic acid.

Defluorination : Sequential loss of CF₂ groups generates PFHxA (C6) and PFPeA (C5) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the diketone moiety shows higher electrophilicity (f⁻ > 0.1) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., COSMO-RS models for fluorophilic solvents) .

- Validation : Cross-check computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated diketones?

Answer: Discrepancies often arise from impurities or assay conditions. Mitigation strategies include:

- Purity Assessment : Use HPLC-ELSD (evaporative light scattering detection) to detect trace fluorinated byproducts (<0.1% threshold) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to compare IC₅₀ values .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, NIST) to identify outliers .

Case Study : Literature reports varying cytotoxicity (IC₅₀ = 10–50 μM). Re-analysis under standardized conditions narrowed this to 15–20 μM, aligning with molecular docking predictions .

Q. What experimental designs are optimal for studying multi-variable impacts on the compound’s physicochemical properties?

Answer:

- Factorial Design : Test factors like temperature, solvent polarity, and catalyst loading in a 2³ matrix. Use ANOVA to identify significant interactions (p < 0.05) .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent polarity vs. solubility) via central composite designs .

Q. Example Design Table

| Factor | Low Level | High Level | Response (Solubility, mg/mL) |

|---|---|---|---|

| Temperature (°C) | 25 | 50 | 2.1 → 5.8 |

| Solvent (ε) | DCM (8.9) | DMF (36.7) | 1.5 → 4.3 |

Q. How can AI-driven automation enhance the study of this compound’s degradation pathways?

Answer:

- Autonomous Labs : Implement robotic platforms for high-throughput AOP testing (e.g., varying UV intensity and H₂O₂ concentration) .

- Machine Learning (ML) : Train models on existing degradation data (e.g., half-lives, byproduct profiles) to predict novel pathways .

- Real-Time Analytics : Integrate inline LC-MS with AI algorithms to adjust experimental parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。